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Compound of Interest

Compound Name:
Bis(2-butyloctyl) 10-

oxononadecanedioate

Cat. No.: B15134891 Get Quote

Disclaimer: Information regarding the specific molecule, Bis(2-butyloctyl) 10-
oxononadecanedioate, is not publicly available in the scientific literature. Therefore, these

application notes and protocols are based on established principles and data for other

biodegradable, ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for in vivo

mRNA delivery. These guidelines provide a comprehensive framework for researchers,

scientists, and drug development professionals working in this field.

Introduction to Ionizable Lipids in mRNA Delivery
Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the successful in vivo

delivery of messenger RNA (mRNA). Their key feature is a pH-dependent charge: they are

positively charged at an acidic pH, which facilitates the encapsulation of negatively charged

mRNA during formulation, and are neutral at physiological pH, which reduces toxicity and

premature clearance from circulation. Upon cellular uptake into endosomes, the acidic

environment of the endosome protonates the ionizable lipid, promoting the disruption of the

endosomal membrane and the release of the mRNA payload into the cytoplasm for translation

into the desired protein. The rational design of ionizable lipids, including modifications to their

headgroups, linker chemistry, and lipid tails, is crucial for improving delivery efficiency,

biodegradability, and overall safety of LNP-mRNA therapeutics.
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Data Presentation: Performance of Representative
Ionizable Lipids
The following tables summarize typical quantitative data obtained from in vivo studies of LNP-

mRNA formulations using various ionizable lipids. This data is intended to provide a

comparative overview of key performance parameters.

Table 1: In Vivo Efficacy of LNP-mRNA Formulations

Ionizable
Lipid

Target
Organ

Reporter
Protein

Protein
Expression
(pg/mL or
other
relevant
unit)

Duration of
Expression

Reference

DLin-MC3-

DMA
Liver Factor IX

~10,000

pg/mL in

plasma

> 7 days

(Example, not

a direct

citation)

SM-102 Spleen, Liver Luciferase

High

luciferase

activity in

spleen and

liver

24-48 hours [1]

ALC-0315
Primarily

Liver
N/A (Vaccine)

Induces

potent

neutralizing

antibodies

Long-lasting

immune

response

[2]

C12-200 Liver
Erythropoietin

(EPO)

Significant

increase in

serum EPO

levels

6-24 hours [3][4]

Table 2: Biodistribution of LNP-mRNA Formulations
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Ionizable Lipid
Route of
Administration

Major Organs
of
Accumulation
(% Injected
Dose)

Minor Organs
of
Accumulation
(% Injected
Dose)

Reference

DLin-MC3-DMA Intravenous
Liver (>60%),

Spleen (~10%)
Lungs, Kidneys [5]

SM-102 Intramuscular

Injection site,

Draining lymph

nodes, Spleen

Liver [1]

ALC-0315 Intravenous Liver, Spleen
Adrenal glands,

Ovaries
[2]

Generic LNP Intravenous
Liver, Spleen,

Bone Marrow
Lungs, Kidneys [6]

Experimental Protocols
Protocol for Lipid Nanoparticle (LNP) Formulation
This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic

mixing device.

Materials:

Ionizable lipid (e.g., a biodegradable analog) dissolved in ethanol

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

Cholesterol dissolved in ethanol

PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

Microfluidic mixing device and cartridges
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Ethanol (anhydrous)

Nuclease-free water

Dialysis cassettes or tangential flow filtration (TFF) system

Procedure:

Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid,

DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at appropriate concentrations.

Preparation of the Lipid Mixture: Combine the lipid stock solutions in a molar ratio suitable for

your application. A common starting ratio is 50:10:38.5:1.5 (ionizable

lipid:DSPC:cholesterol:PEG-lipid).[2]

Preparation of the Aqueous Phase: Dilute the mRNA to the desired concentration in the low

pH buffer.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous

buffer) into another.

Set the flow rate ratio of the aqueous phase to the organic phase typically to 3:1.

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly

of the LNPs, encapsulating the mRNA.

Purification:

The resulting LNP suspension is then purified to remove ethanol and unencapsulated

mRNA. This is typically achieved through dialysis against phosphate-buffered saline (PBS,

pH 7.4) or using a TFF system.

Sterilization and Storage:
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Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol for In Vivo Administration of LNP-mRNA
This protocol outlines the intravenous administration of LNP-mRNA to mice for systemic

delivery.

Materials:

LNP-mRNA formulation

Sterile PBS, pH 7.4

Mice (e.g., C57BL/6 or BALB/c)

Insulin syringes with appropriate gauge needles (e.g., 29-31G)

Animal restraint device

Procedure:

Animal Acclimatization: Allow the mice to acclimatize to the laboratory environment for at

least one week before the experiment.

Dose Preparation: Thaw the LNP-mRNA formulation on ice and dilute it to the desired final

concentration with sterile PBS. The final injection volume is typically 100-200 µL for a mouse.

Administration:

Place the mouse in a restraint device to immobilize it and expose the tail vein.

Swab the tail with an alcohol pad to clean the injection site and dilate the vein.

Carefully insert the needle into the lateral tail vein and slowly inject the LNP-mRNA

suspension.
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Monitoring: Monitor the animals for any adverse reactions immediately after injection and at

regular intervals thereafter.

Protocol for Quantification of In Vivo mRNA Delivery and
Protein Expression
This protocol describes methods to assess the delivery of mRNA to target tissues and the

subsequent protein expression.

A. Quantification of mRNA Biodistribution by RT-qPCR

Tissue Collection: At a predetermined time point after LNP-mRNA administration (e.g., 6, 24,

or 48 hours), euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs,

kidney, heart).

RNA Extraction: Homogenize the tissues and extract total RNA using a suitable commercial

kit (e.g., TRIzol or RNeasy Kit).

Reverse Transcription (RT): Convert the extracted RNA to cDNA using a reverse

transcriptase enzyme.

Quantitative PCR (qPCR): Perform qPCR using primers specific for the delivered mRNA.

Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization. The relative or

absolute quantity of the delivered mRNA in each tissue can then be calculated.

B. Quantification of Protein Expression by ELISA

Sample Collection: For secreted proteins, collect blood samples at various time points after

administration. For intracellular proteins, prepare tissue lysates from the harvested organs.

ELISA: Use a commercial ELISA kit specific for the protein of interest to quantify its

concentration in the serum/plasma or tissue lysate.

Visualization of Key Processes
Experimental Workflow for LNP-mRNA In Vivo Study
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Caption: Workflow for LNP-mRNA formulation, in vivo delivery, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15134891?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2024.08.02.606386v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC9238147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9238147/
https://internal-www.frontiersin.org/10.3389/conf.FBIOE.2016.01.02909/event_abstract?ref=PDF
https://internal-www.frontiersin.org/10.3389/conf.FBIOE.2016.01.02909/event_abstract?ref=PDF
https://www.researchgate.net/publication/282875283_Optimization_of_Lipid_Nanoparticle_Formulations_for_mRNA_Delivery_in_Vivo_with_Fractional_Factorial_and_Definitive_Screening_Designs
https://insidetx.com/resources/reviews/biodistribution-of-rna-lnp-a-review/
https://www.researchgate.net/figure/Biodistribution-of-the-lipid-nanoparticles-LNPs-and-lipid-nanostars-LNSs-The-image_fig4_341047288
https://www.benchchem.com/product/b15134891#bis-2-butyloctyl-10-oxononadecanedioate-in-vivo-mrna-delivery
https://www.benchchem.com/product/b15134891#bis-2-butyloctyl-10-oxononadecanedioate-in-vivo-mrna-delivery
https://www.benchchem.com/product/b15134891#bis-2-butyloctyl-10-oxononadecanedioate-in-vivo-mrna-delivery
https://www.benchchem.com/product/b15134891#bis-2-butyloctyl-10-oxononadecanedioate-in-vivo-mrna-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15134891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15134891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15134891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

